molecular formula C22H19N5O3 B2396789 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide CAS No. 941952-74-5

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide

Cat. No. B2396789
CAS RN: 941952-74-5
M. Wt: 401.426
InChI Key: BDNVNLHTAZJDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiviral Agents: The compound’s structure suggests potential antiviral activity. Researchers could explore its efficacy against specific viruses, such as influenza, herpes simplex, or HIV. Mechanistic studies would help elucidate its mode of action.

Antibacterial Properties: Investigating the compound’s antibacterial effects could lead to novel antibiotics. Researchers might assess its activity against both Gram-positive and Gram-negative bacteria. In vitro and in vivo studies would be essential.

Antitumor Potential: Given the compound’s heterocyclic structure, it could inhibit tumor growth. Researchers could evaluate its cytotoxicity against cancer cell lines and explore its potential as an anticancer drug.

Antihypertensive Agents: The compound’s phenylacetamide moiety suggests possible antihypertensive effects. In vitro assays on vascular smooth muscle cells and animal models could provide insights into its blood pressure-lowering properties.

Organic Synthesis and Catalysis:

Biginelli-Type Reactions: The compound’s pyrimidine ring system resembles the Biginelli reaction components (aldehyde, β-ketoester, and urea). Researchers could investigate its catalytic activity in this three-component condensation process. Ionic liquids or heteropoly acids might enhance its efficiency .

Material Science:

Polymer Synthesis: The compound could serve as a monomer for polymerization reactions. Researchers might explore its use in creating functional polymers with specific properties, such as biodegradability or conductivity.

Biochemical Studies:

PARP-1 Inhibition: Considering its structure, the compound might inhibit poly(ADP-ribose) polymerase 1 (PARP-1). Researchers could assess its inhibitory activity and explore its potential as a PARP-1 inhibitor .

Other Applications:

Thiazinone Derivatives: Oxidation of the compound could yield thiazinone derivatives. These compounds have diverse applications, including antimicrobial and anti-inflammatory properties .

properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-25(17-9-3-2-4-10-17)19(28)15-26-18-11-7-13-24-20(18)21(29)27(22(26)30)14-16-8-5-6-12-23-16/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNVNLHTAZJDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide

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